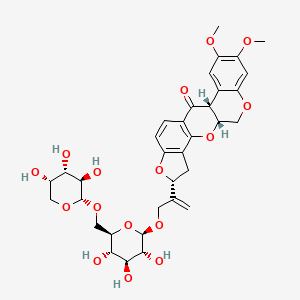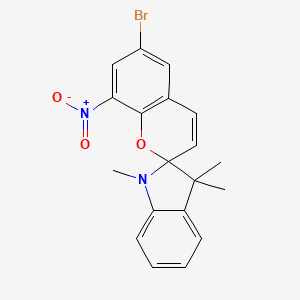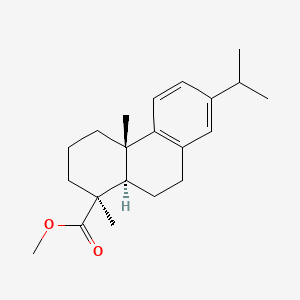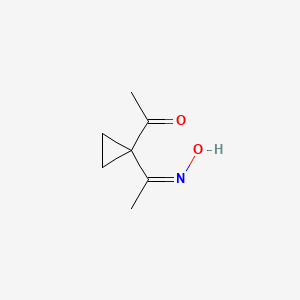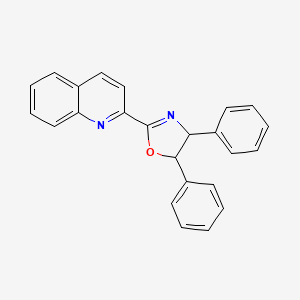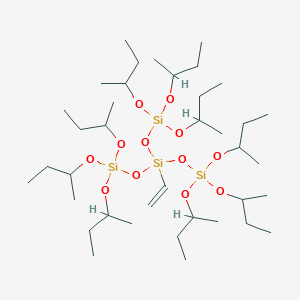
Vinyl-tris(tri-sec-butoxysiloxanyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl-tris(tri-sec-butoxysiloxanyl)silane is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is primarily used as a coupling agent, which helps to enhance the adhesion between organic polymers and inorganic materials. Its molecular formula is C27H60O9Si4, and it is often utilized in various industrial and research applications due to its ability to improve the mechanical and thermal properties of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl-tris(tri-sec-butoxysiloxanyl)silane typically involves the reaction of vinyltrichlorosilane with tri-sec-butoxysilanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Vinyltrichlorosilane+3Tri-sec-butoxysilanol→this compound+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Vinyl-tris(tri-sec-butoxysiloxanyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and sec-butanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Involves reagents such as hydrogen, halogens, or other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and sec-butanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Addition Reactions: Results in the formation of various addition products depending on the reagents used.
Aplicaciones Científicas De Investigación
Vinyl-tris(tri-sec-butoxysiloxanyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of advanced composites, coatings, and adhesives to enhance their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of Vinyl-tris(tri-sec-butoxysiloxanyl)silane involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The vinyl group can undergo polymerization or addition reactions, leading to the formation of cross-linked networks. These interactions result in improved adhesion, mechanical strength, and thermal stability of the materials.
Comparación Con Compuestos Similares
Similar Compounds
- Vinyltris(2-methoxyethoxy)silane
- Methyltris(tri-sec-butoxysilyloxy)silane
- Vinyltris(2-ethoxyethoxy)silane
Uniqueness
Vinyl-tris(tri-sec-butoxysiloxanyl)silane is unique due to its specific combination of vinyl and tri-sec-butoxysiloxanyl groups. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced performance in terms of adhesion and compatibility with various substrates.
Propiedades
Número CAS |
60711-52-6 |
|---|---|
Fórmula molecular |
C38H84O12Si4 |
Peso molecular |
845.4 g/mol |
Nombre IUPAC |
tributan-2-yl [ethenyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate |
InChI |
InChI=1S/C38H84O12Si4/c1-20-30(11)39-52(40-31(12)21-2,41-32(13)22-3)48-51(29-10,49-53(42-33(14)23-4,43-34(15)24-5)44-35(16)25-6)50-54(45-36(17)26-7,46-37(18)27-8)47-38(19)28-9/h29-38H,10,20-28H2,1-9,11-19H3 |
Clave InChI |
RDWIAMYLLHXUTB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C=C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
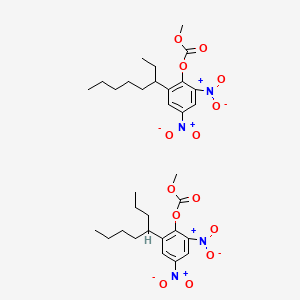
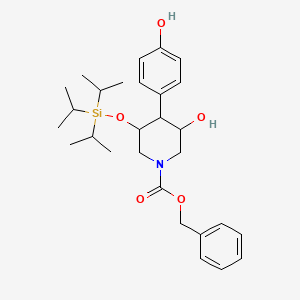
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
